molecular formula C12H11Cl2N3OS2 B5662472 N-(3,4-dichlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea

N-(3,4-dichlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea

Cat. No. B5662472
M. Wt: 348.3 g/mol
InChI Key: QGMRGKZEJFWMFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of amino-thiazole compounds with isocyanates. For example, novel urea derivatives have been synthesized by reacting 2-amino-thiazole compounds with 2,4-dichloro-1-isocyanatobenzene, leading to compounds with potential antitumor activities (Ling et al., 2008). Such methods could be adapted for the synthesis of N-(3,4-dichlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Molecular structure analysis of urea derivatives is typically conducted using techniques such as X-ray crystallography, NMR, MS, and IR. For instance, the crystal structure of certain urea compounds has been characterized, revealing planar urea scaffolds and intermolecular hydrogen bonding, which contribute to their stability and potential bioactivities (Song et al., 2008). These techniques can provide detailed insights into the molecular structure of N-(3,4-dichlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea.

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, contributing to their diverse properties. For example, the reactivity of urea compounds with acylazides or isocyanates can lead to novel derivatives with potential biological activities (Song Xin-jian et al., 2006). Understanding the chemical reactions of N-(3,4-dichlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea is crucial for exploring its potential applications.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3OS2/c1-6-10(20-12(19)17(6)2)16-11(18)15-7-3-4-8(13)9(14)5-7/h3-5H,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMRGKZEJFWMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1C)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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